5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL
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Overview
Description
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL is a hydroxyquinoline derivative known for its unique chemical structure and properties . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a quinolinol structure. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL typically involves the following steps:
Formation of the Aniline Intermediate: The starting material, 2-(Trifluoromethyl)aniline, is synthesized through a series of reactions involving trifluoromethylation of aniline derivatives.
Coupling with Quinolinol: The aniline intermediate is then coupled with 8-quinolinol using a suitable coupling agent under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinol moiety to quinoline, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinone derivatives, reduced quinoline compounds, and substituted quinolinol derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)aniline: A related compound with similar trifluoromethyl and aniline moieties.
2-Fluoro-5-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group, differing in the position of the fluorine atom.
Uniqueness
5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL stands out due to its unique combination of a trifluoromethyl group and a quinolinol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13F3N2O |
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Molecular Weight |
318.29 g/mol |
IUPAC Name |
5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2 |
InChI Key |
ULCSYECIFXKRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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